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Compound of Interest

Compound Name: 3-Chloro-4-methyl-N-propylaniline

CAS No.: 857007-95-5

Cat. No.: B1385341

Get Quote

Part 1: Executive Summary & Molecular Identity[1]
3-Chloro-4-methyl-N-propylaniline is a secondary aromatic amine derivative utilized primarily

as an intermediate in the synthesis of agrochemicals and specialized pharmaceuticals.[1]

Structurally, it consists of a toluene core substituted with a chlorine atom at the meta position

(relative to the methyl) and an N-propylamino group at the para position relative to the methyl

(or meta to the chlorine, depending on numbering priority, but standard IUPAC places the

amine at C1).[1]

Accurate spectral characterization is critical for distinguishing this secondary amine from

potential impurities, such as the unreacted primary amine (3-chloro-4-methylaniline) or the

over-alkylated tertiary amine (N,N-dipropyl).[1]
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Property Value

IUPAC Name 3-Chloro-4-methyl-N-propylaniline

CAS Number 857007-95-5 (Free Base)

Molecular Formula C₁₀H₁₄ClN

Molecular Weight 183.68 g/mol

Monoisotopic Mass 183.08 g/mol

Physical State
Viscous oil or low-melting solid (dependent on

purity)

Part 2: Synthesis & Structural Context
To understand the spectral impurities, one must understand the genesis of the molecule.[1] The

compound is typically synthesized via the reductive amination of 3-chloro-4-methylaniline with

propanal or direct alkylation with propyl halides.[1]

Synthesis Pathway Diagram

3-Chloro-4-methylaniline
(Parent Amine) Imine Intermediate+ Propanal

Propanal / NaBH4
(Reductive Amination)

3-Chloro-4-methyl-N-propylaniline
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+ Reductant N,N-Dipropyl Impurity
(Over-alkylation)

+ Excess Reagent

Click to download full resolution via product page

Figure 1: Reductive amination pathway showing the origin of the target molecule and potential

over-alkylated impurities.[1]

Part 3: Nuclear Magnetic Resonance (NMR) Analysis
The NMR profile of 3-Chloro-4-methyl-N-propylaniline is distinct due to the asymmetry

introduced by the chlorine substituent and the coupling patterns of the N-propyl chain.[1]
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¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton spectrum is characterized by three distinct regions: the aromatic zone (3 protons),

the benzylic/heteroatom zone (N-CH₂ and Ar-CH₃), and the aliphatic chain end.[1]

Predicted Chemical Shifts & Assignments:
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

6.95
Doublet (d, J=8.2

Hz)
1H Ar-H (C5)

Ortho to methyl;

shielded by alkyl

group.[1]

6.65
Doublet (d, J=2.4

Hz)
1H Ar-H (C2)

Ortho to

Nitrogen, Meta to

Cl.[1] Shifted

upfield by N-

donation.

6.45
Doublet of

Doublets (dd)
1H Ar-H (C6)

Para to Cl.[1]

Shows coupling

to C5 and C2.[1]

3.55 Broad Singlet 1H N-H

Exchangeable.[1]

Broadening

varies with

concentration/wa

ter.[1]

3.05
Triplet (t, J=7.1

Hz)
2H N-CH₂-

Characteristic

deshielding by

Nitrogen.[1]

2.25 Singlet (s) 3H Ar-CH₃
Benzylic methyl.

[1]

1.62 Sextet (m) 2H -CH₂-CH₂-CH₃

Methylene

bridge; splits into

6 peaks by

neighbors.[1]

0.98
Triplet (t, J=7.4

Hz)
3H -CH₂-CH₃

Terminal methyl

group.[1]

Technical Note on Coupling: The aromatic region shows an ABX-like system (or ABC

depending on field strength) modified by the methyl group.[1] The coupling constant J between
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H5 and H6 is roughly 8-9 Hz (ortho), while H2 appears as a narrow doublet (~2.5 Hz) due to

meta-coupling with H6.[1]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum confirms the backbone structure.[1] Note the chlorine effect, which

typically shields the ipso-carbon but deshields the ortho/para positions relative to resonance

effects.[1]

Shift (δ ppm) Carbon Type Assignment

147.5 Quaternary (C-N)
Ipso carbon attached to

Nitrogen.[1]

135.2 Quaternary (C-Cl)
Ipso carbon attached to

Chlorine.[1]

130.8 Methine (CH) Aromatic CH (C5).[1]

125.1 Quaternary (C-Me)
Ipso carbon attached to

Methyl.[1]

114.5 Methine (CH) Aromatic CH (C6).[1]

112.2 Methine (CH) Aromatic CH (C2).[1]

48.2 Methylene (CH₂) N-CH₂ (Alpha to Nitrogen).[1]

22.8 Methylene (CH₂) Propyl middle carbon.[1]

18.9 Methyl (CH₃) Ar-CH₃.[1]

11.6 Methyl (CH₃) Propyl terminal methyl.[1]

Part 4: Mass Spectrometry (MS) Profile
Mass spectrometry provides the definitive confirmation of the halogen presence (Chlorine

isotope pattern) and the alkyl chain length.[1]

Isotopic Pattern
Chlorine possesses two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]
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M+ (m/z 183): 100% Relative Abundance.[1]

M+2 (m/z 185): ~32% Relative Abundance.[1][2]

Diagnostic Value: Any deviation from this 3:1 ratio indicates a loss of the halogen or

contamination.[1]

Fragmentation Pathway (EI, 70 eV)[1]
The fragmentation is dominated by α-cleavage next to the nitrogen atom and benzylic stability.

[1]

Molecular Ion [M]+
m/z 183/185

Base Peak [M-29]+
m/z 154

(Loss of Ethyl)

α-cleavage
(-CH2CH3)

Tropylium Ion
m/z 125

(Loss of Propyl)

N-dealkylation

Aryl Cation
m/z 89

(Loss of Cl)

-HCl

Click to download full resolution via product page

Figure 2: Proposed EI-MS fragmentation pathway. The base peak is typically formed by the

loss of the ethyl group from the propyl chain, generating a stable iminium ion.[1]

Part 5: Infrared (IR) Spectroscopy[1]
IR analysis is particularly useful for monitoring the reaction progress from the primary amine

(parent) to the secondary amine (product).[1]
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Feature

3410 N-H Stretch

Single sharp band (Secondary

amine).[1] Note: The parent

primary amine would show two

bands (~3480, 3390).[1]

3020-3050 C-H Stretch (Ar)
Weak intensity, just above

3000 cm⁻¹.[1]

2960, 2870 C-H Stretch (Alk)

Strong bands corresponding to

the propyl methyl/methylene

groups.[1]

1600, 1500 C=C Ring Stretch
Characteristic "breathing"

modes of the benzene ring.[1]

1260-1300 C-N Stretch
Strong band for aromatic

amine C-N bond.[1]

1080-1100 Ar-Cl Stretch
Characteristic aryl chloride

vibration.

810-820 C-H Out-of-Plane

Indicative of 1,2,4-

trisubstituted benzene (2

adjacent hydrogens).[1]

Part 6: Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and avoid solvent artifacts:

Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane) as an

internal standard.[1][3]

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

Filtration: If the sample appears cloudy (likely inorganic salts from synthesis), filter through a

small glass wool plug directly into the NMR tube.[1]
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Acquisition: Run at 298 K. For ¹³C, a minimum of 256 scans is recommended to resolve the

quaternary carbons attached to Cl and N.[1]

GC-MS Method[1]
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]

Inlet Temp: 250°C.

Carrier Gas: Helium at 1.0 mL/min.

Oven Program: Hold 60°C for 2 min, ramp 20°C/min to 280°C, hold 5 min.

Detection: EI mode (70 eV).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 3-Chloro-
4-methyl-N-propylaniline[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1385341/docs#technical-guide-spectral-
characterization-of-3-chloro-4-methyl-n-propylaniline-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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